3-Methoxy-2-phenyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62524-30-5 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methoxy-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H11NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-8,12H,1H3 |
InChI Key |
JVWRVEJAJGDACC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 2 Phenyl 1h Pyrrole and Its Derivatives
Classical and Contemporary Pyrrole (B145914) Synthesis Strategies
Traditional methods for pyrrole synthesis have been refined over more than a century and continue to be valuable tools in the organic chemist's arsenal. These methods, often named after their discoverers, provide robust pathways to a wide variety of pyrrole structures.
Adaptation of Paal-Knorr Synthesis for 3-Methoxy-2-phenyl-1H-pyrrole Systems
The Paal-Knorr synthesis, first reported in 1884, is a fundamentally important reaction for the construction of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgyoutube.com The versatility of this reaction allows for the synthesis of a wide array of substituted pyrroles. wikipedia.org For the specific synthesis of this compound, a strategic choice of starting materials is paramount. The synthesis would necessitate a 1,4-dicarbonyl precursor bearing the required phenyl and methoxy (B1213986) substituents at the appropriate positions.
The reaction is typically carried out under protic or Lewis acidic conditions. wikipedia.orgresearchgate.net The mechanism, elucidated in the 1990s, involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal. wikipedia.orgresearchgate.net A subsequent intramolecular attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.orgresearchgate.net The rate-determining step is the ring formation. alfa-chemistry.com
| Step | Description |
| 1. | Protonation of one carbonyl group of the 1,4-dicarbonyl compound. |
| 2. | Nucleophilic attack by the primary amine on the protonated carbonyl to form a hemiaminal. |
| 3. | Intramolecular attack of the amine on the second carbonyl group. |
| 4. | Formation of a 2,5-dihydroxytetrahydropyrrole intermediate. |
| 5. | Dehydration of the intermediate to yield the final substituted pyrrole. |
While the Paal-Knorr synthesis is highly effective, a significant challenge can be the accessibility of the requisite 1,4-dicarbonyl precursors, which can be difficult to prepare. alfa-chemistry.com Furthermore, the often harsh acidic conditions and prolonged heating may not be suitable for substrates with sensitive functional groups. alfa-chemistry.comrgmcet.edu.in
Hantzsch Pyrrole Synthesis and its Mechanistic Implications
The Hantzsch pyrrole synthesis, named after Arthur Rudolf Hantzsch, is another classical method that provides access to substituted pyrroles. wikipedia.org This reaction involves the condensation of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgresearchgate.net The utility of this method lies in its ability to construct highly functionalized pyrroles, which are valuable intermediates in medicinal chemistry. wikipedia.org
The mechanism of the Hantzsch synthesis begins with the formation of an enamine from the reaction between the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. wikipedia.org The resulting intermediate undergoes cyclization and subsequent dehydration to afford the pyrrole ring. wikipedia.org An alternative mechanistic pathway involves the enamine attacking the α-carbon of the haloketone in a nucleophilic substitution. wikipedia.org
To apply the Hantzsch synthesis for this compound, one would need to select the starting materials carefully. For instance, a β-ketoester containing the methoxy group and an α-haloketone bearing the phenyl group could potentially be employed.
| Reactant 1 | Reactant 2 | Reagent | Product |
| β-ketoester | α-haloketone | Ammonia or primary amine | Substituted pyrrole |
Modifications to the Hantzsch synthesis, such as solid-phase synthesis, have been developed to enhance its efficiency and applicability. nih.gov
1,3-Dipole Addition Reactions for Pyrrole Ring Formation
1,3-Dipolar cycloaddition reactions represent a powerful and convergent strategy for the synthesis of five-membered heterocycles, including pyrroles. ccspublishing.org.cnfrontiersin.org This approach involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. frontiersin.org For pyrrole synthesis, azomethine ylides are commonly employed as the 1,3-dipole, which can be generated in situ from various precursors. ccspublishing.org.cnmdpi.com
The reaction of an azomethine ylide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate, can lead to the formation of a highly functionalized pyrrole ring in a single step. ccspublishing.org.cnrsc.org The regioselectivity of the cycloaddition is a key consideration and can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. wikipedia.org
For the synthesis of this compound, a plausible strategy would involve the reaction of an azomethine ylide bearing a phenyl group with an alkyne substituted with a methoxy group. The reaction is believed to proceed through a concerted mechanism. ccspublishing.org.cn
Advanced Catalytic Approaches to this compound Systems
Modern organic synthesis has seen a surge in the development of catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These advanced approaches are well-suited for the construction of complex molecules like this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction) for Aryl-Pyrrole Linkages
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Heck reaction, in particular, is a powerful tool for the arylation of alkenes. wikipedia.org An adaptation of this methodology, the amino-Heck reaction, can be utilized to form N-heterocycles, including pyrroles. wikipedia.orgpublish.csiro.au
The synthesis of 2-arylpyrroles can be achieved through the palladium-catalyzed cross-coupling of pyrrole anions with aryl halides. scilit.comresearchgate.net This approach allows for the direct introduction of a phenyl group at the 2-position of a pre-existing pyrrole ring. To synthesize this compound, one could envision a strategy starting with a 3-methoxypyrrole derivative, followed by a palladium-catalyzed arylation at the 2-position.
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by alkene insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. wikipedia.orgyoutube.com
| Catalyst Component | Role in Heck Reaction |
| Palladium Precatalyst (e.g., Pd(OAc)₂) | Source of the active Pd(0) catalyst. |
| Ligand (e.g., PPh₃) | Stabilizes the palladium center and influences reactivity and selectivity. |
| Base (e.g., Et₃N) | Neutralizes the hydrogen halide produced during the reaction. |
The development of highly active palladium catalysts and sterically demanding phosphine (B1218219) ligands has expanded the scope of this reaction to include less reactive aryl chlorides. scilit.comacs.org
Copper-Assisted Cycloisomerization Strategies for Pyrrole Synthesis
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for the synthesis of heterocycles. alliedacademies.orgrsc.org Copper-assisted cycloisomerization of alkynyl imines provides a general and efficient route to substituted pyrroles. acs.orgacs.org This methodology is particularly effective for the formation of 2-monosubstituted and 2,5-disubstituted pyrroles. acs.org
The proposed mechanism for this transformation involves a base-induced propargyl-allenyl isomerization of the starting alkynyl imine. acs.org Coordination of copper to the allene (B1206475) intermediate facilitates an intramolecular nucleophilic attack, leading to a zwitterionic species that ultimately isomerizes to the pyrrole ring. acs.org
To construct this compound using this approach, one would require an appropriately substituted alkynyl imine precursor. The reaction conditions are generally mild, making this a versatile method for the synthesis of a variety of pyrrole-containing compounds. acs.orgacs.org Copper catalysis has also been successfully applied to the synthesis of polysubstituted pyrroles through [3+1+1] cycloaddition reactions and from aldehydes, amines, and nitroalkenes. organic-chemistry.orgnih.gov
Organometallic Chemistry Routes Involving Lithiated Methoxyallenes
A powerful and elegant method for the construction of the 3-methoxypyrrole core involves the use of lithiated methoxyallenes as versatile three-carbon building blocks. This [3+2] cyclization strategy offers a direct route to highly functionalized pyrrole derivatives. The key precursor, lithiated methoxyallene (B81269), is typically generated in situ by treating methoxyallene with a strong base, such as n-butyllithium, at low temperatures.
The reaction sequence commences with the nucleophilic addition of the lithiated methoxyallene to an imine. thieme-connect.com For the synthesis of this compound, the requisite imine would be N-substituted benzaldimine. The addition of the lithiated allene to the imine's carbon-nitrogen double bond yields an allenyl amine intermediate. This intermediate is crucial as it sets the stage for the subsequent cyclization.
Scheme 1: Synthesis of 3-Methoxypyrroles via Lithiated Methoxyallene

This methodology is not only efficient but also offers a degree of modularity, as variations in the imine component can lead to a diverse range of substituted 3-methoxypyrroles.
| Reactant 1 | Reactant 2 | Catalyst/Base | Intermediate | Product |
| Lithiated Methoxyallene | N-substituted Benzaldimine | Silver Nitrate (B79036) or Potassium tert-butoxide | Allenyl Amine | This compound |
Regioselective Synthesis of this compound Isomers
Achieving regiochemical control is a significant challenge in the synthesis of polysubstituted pyrroles. The inherent reactivity of the pyrrole ring can lead to mixtures of isomers during functionalization. However, strategic synthetic design can overcome this challenge. In the context of this compound, regioselectivity is primarily established during the initial ring-forming reaction.
The lithiated methoxyallene approach described above offers excellent regiocontrol. The nucleophilic attack of the lithiated allene at the imine carbon and the subsequent intramolecular cyclization inherently lead to the 3-methoxy-2-phenyl substitution pattern.
Alternative strategies for the regioselective synthesis of pyrroles often rely on pre-functionalized precursors. For instance, the Suzuki-Miyaura reaction has been utilized for the regioselective arylation of pyrrole. nih.gov A synthetic sequence could involve the initial synthesis of a 3-methoxypyrrole with a handle for cross-coupling, such as a halogen atom, at the 2-position. Subsequent palladium-catalyzed cross-coupling with phenylboronic acid would then regioselectively introduce the phenyl group at the desired position. This approach allows for the late-stage introduction of the phenyl group, enhancing the modularity of the synthesis.
The choice of synthetic route is therefore critical in dictating the final regiochemistry of the molecule. Directed metalation strategies on a pre-formed 3-methoxypyrrole ring could also be envisioned, although this may be complicated by the directing effects of both the methoxy group and the N-H proton.
Stereochemical Control in Pyrrole Synthesis and Derivatives
While the core this compound is achiral, the introduction of stereocenters in its derivatives is an important consideration, particularly for applications in medicinal chemistry. Stereochemical control can be exerted during the synthesis of the pyrrole ring or in subsequent functionalization steps.
In the context of the lithiated methoxyallene synthesis, if a chiral imine is used, diastereoselective addition of the allene can occur. thieme-connect.com For example, an imine derived from a chiral amine or aldehyde could induce facial selectivity in the nucleophilic attack of the lithiated methoxyallene, leading to an enantioenriched allenyl amine intermediate. thieme-connect.com This chirality can then be carried through the cyclization and aromatization steps to yield a chiral derivative of this compound.
Post-synthetic modifications of the pyrrole ring also offer opportunities for introducing stereocenters. For example, asymmetric hydrogenation of a derivative containing an exocyclic double bond, or the enantioselective alkylation of a substituent, could be employed. The stereochemical outcome of such reactions would be influenced by the existing substituents on the pyrrole ring and the choice of chiral catalysts or reagents.
Functional Group Interconversions on Precursor Molecules for this compound
Functional group interconversions (FGIs) are essential for elaborating the core this compound structure and for accessing a wider range of derivatives. These transformations can be performed on precursor molecules before the pyrrole ring is formed or on the final heterocyclic product.
A common strategy involves the use of protecting groups. For example, the nitrogen of the pyrrole can be protected to facilitate certain reactions and then deprotected in a later step. A variety of protecting groups are available for pyrroles, each with its own set of conditions for introduction and removal.
FGIs can also be used to modify the substituents on the pyrrole ring. For instance, a cyano group on a precursor molecule can be reduced to an amine or hydrolyzed to a carboxylic acid. nih.gov These transformations introduce new functional groups that can be further elaborated. A summary of potential FGIs on precursor molecules is presented below:
| Initial Functional Group | Target Functional Group | Reagents |
| Cyano (-CN) | Amine (-CH2NH2) | DIBAL-H followed by reductive amination |
| Ester (-COOR) | Carboxylic Acid (-COOH) | Acid or base hydrolysis |
| Halogen (-Br, -I) | Aryl (-Ar) | Palladium catalyst, boronic acid (Suzuki coupling) |
| Carbonyl (C=O) | Alcohol (-CH(OH)-) | Sodium borohydride (B1222165) |
These interconversions allow for the synthesis of a diverse library of this compound derivatives from a common intermediate, which is a key principle in modern synthetic chemistry.
Chemical Reactivity and Transformation of 3 Methoxy 2 Phenyl 1h Pyrrole Scaffolds
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
Electrophilic aromatic substitution is a fundamental class of reactions for pyrroles. google.com The electron-donating nature of the nitrogen atom and the methoxy (B1213986) group makes the pyrrole ring in 3-methoxy-2-phenyl-1H-pyrrole particularly activated towards electrophiles. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C5 position, which is para to the nitrogen and ortho to the methoxy group, due to the formation of a more stable cationic intermediate. If the C5 position is occupied, substitution may occur at the C4 position.
The halogenation of pyrroles is a well-established transformation. For this compound, halogenation is anticipated to be a facile process due to the activated nature of the pyrrole ring. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly employed for the halogenation of electron-rich heterocycles under mild conditions. beilstein-archives.org
Based on the directing effects of the substituents, the primary site of halogenation is predicted to be the C5 position. If a di-halogenated product is formed, the second halogen would likely substitute at the C4 position. The reaction conditions can be tuned to favor mono- or di-halogenation. For instance, using one equivalent of the halogenating agent at low temperatures would favor the formation of the 5-halo derivative.
Table 1: Predicted Halogenation Reactions of this compound
| Halogenating Agent | Predicted Major Product | Predicted Reaction Conditions |
| N-Bromosuccinimide (NBS) | 5-Bromo-3-methoxy-2-phenyl-1H-pyrrole | THF, 0 °C to rt |
| N-Chlorosuccinimide (NCS) | 5-Chloro-3-methoxy-2-phenyl-1H-pyrrole | CH2Cl2, rt |
| N-Iodosuccinimide (NIS) | 5-Iodo-3-methoxy-2-phenyl-1H-pyrrole | Acetonitrile, rt |
Note: The data in this table is predictive and based on the known reactivity of similar pyrrole derivatives.
Nitration of pyrroles is often challenging as the standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) can lead to polymerization or decomposition of the sensitive pyrrole ring. Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate, are typically preferred. For this compound, nitration is expected to occur at the C5 position. mdpi.com
Sulfonation of pyrroles can be achieved using reagents like the sulfur trioxide-pyridine complex or chlorosulfonic acid. Similar to nitration, the reaction is predicted to yield the 5-sulfonic acid derivative. The phenyl group is less likely to undergo nitration or sulfonation under these conditions due to the higher reactivity of the pyrrole ring.
Table 2: Predicted Nitration and Sulfonation of this compound
| Reaction | Reagent | Predicted Major Product |
| Nitration | Acetyl nitrate | 3-Methoxy-5-nitro-2-phenyl-1H-pyrrole |
| Sulfonation | SO3-Pyridine complex | This compound-5-sulfonic acid |
Note: The data in this table is predictive and based on the known reactivity of similar pyrrole derivatives.
Friedel-Crafts acylation and alkylation are important C-C bond-forming reactions. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a common method for the formylation of pyrroles and would be expected to introduce a formyl group at the C5 position of this compound. hud.ac.uk Acylation with acid chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride, is also anticipated to occur at the C5 position. google.comsigmaaldrich.com
Alkylation of the pyrrole ring can be more complex, as N-alkylation can compete with C-alkylation. However, under Friedel-Crafts conditions, C-alkylation is favored. The use of alkyl halides with a Lewis acid catalyst would likely result in the introduction of an alkyl group at the C5 position. core.ac.ukresearchgate.net
Table 3: Predicted Acylation and Alkylation of this compound
| Reaction | Reagents | Predicted Major Product |
| Formylation | POCl3, DMF | This compound-5-carbaldehyde |
| Acetylation | Acetyl chloride, AlCl3 | 1-(3-Methoxy-2-phenyl-1H-pyrrol-5-yl)ethan-1-one |
| Methylation | Methyl iodide, AlCl3 | 5-Methyl-3-methoxy-2-phenyl-1H-pyrrole |
Note: The data in this table is predictive and based on the known reactivity of similar pyrrole derivatives.
Reactions Involving the Methoxy Group
The methoxy group at the C3 position is also a site of potential chemical transformation, offering pathways to further functionalize the pyrrole scaffold.
The cleavage of the methyl ether to yield the corresponding 3-hydroxypyrrole is a key transformation. This can be achieved using various demethylating agents. Boron tribromide (BBr3) is a powerful reagent for the demethylation of aryl methyl ethers and is expected to be effective in this case. researchgate.net Other reagents, such as L-Selectride®, have also been used for the O-demethylation of methoxy groups on aromatic rings. google.com The resulting 3-hydroxypyrrole exists in tautomeric equilibrium with the corresponding pyrrol-3(2H)-one.
Table 4: Predicted Demethylation of this compound
| Reagent | Product | Predicted Reaction Conditions |
| Boron tribromide (BBr3) | 2-Phenyl-1H-pyrrol-3-ol | CH2Cl2, -78 °C to rt |
| L-Selectride® | 2-Phenyl-1H-pyrrol-3-ol | THF, reflux |
Note: The data in this table is predictive and based on the known reactivity of similar aromatic ethers.
While direct reactions of the methoxy group with carbonyls are not typical, the derived 3-hydroxypyrrole can undergo a range of reactions. For example, the hydroxyl group can be acylated with acid chlorides or anhydrides, or alkylated with alkyl halides in the presence of a base. These reactions provide access to a variety of ester and ether derivatives, further expanding the chemical diversity of this scaffold.
Reactivity of the Phenyl Substituent and its Derivatives
The phenyl group at the 2-position of the pyrrole ring is susceptible to modification, offering a handle for further functionalization of the core scaffold. Its reactivity is influenced by the electronic nature of the pyrrole ring and the methoxy group.
The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The pyrrole ring, being an electron-donating group, tends to activate the attached phenyl ring towards electrophiles. This activation is expected to direct incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. ambeed.compearson.com
The conditions for these reactions would need to be carefully controlled to avoid undesired reactions on the electron-rich pyrrole ring, which is also highly susceptible to electrophilic attack. libretexts.org For instance, milder reagents and lower temperatures might be necessary to achieve selective substitution on the phenyl ring.
Nucleophilic aromatic substitution on the phenyl ring is generally less facile and would typically require the presence of a strong electron-withdrawing group on the phenyl ring, such as a nitro group, or the use of a leaving group like a halide under specific catalytic conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃/H₂SO₄ | 3-Methoxy-2-(4-nitrophenyl)-1H-pyrrole and 3-Methoxy-2-(2-nitrophenyl)-1H-pyrrole |
| Bromination | Br₂/FeBr₃ | 3-Methoxy-2-(4-bromophenyl)-1H-pyrrole and 3-Methoxy-2-(2-bromophenyl)-1H-pyrrole |
| Sulfonation | SO₃/H₂SO₄ | 4-(3-Methoxy-1H-pyrrol-2-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(4-(3-Methoxy-1H-pyrrol-2-yl)phenyl)ethan-1-one |
Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution. Actual product distribution may vary based on reaction conditions.
Should the phenyl ring of this compound be halogenated (e.g., to introduce a bromo or iodo substituent), these halide derivatives become valuable substrates for a range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide. libretexts.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents. nih.govxisdxjxsu.asiamdpi.com
The Heck coupling reaction provides a means to form substituted alkenes by reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This would allow for the introduction of vinyl groups onto the phenyl ring.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. nih.govlibretexts.org This reaction would be useful for introducing primary or secondary amines to the phenyl ring of a halogenated this compound derivative. researchgate.netnih.gov
Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative
| Reaction Name | Reactants | Catalyst/Base | Product Type |
| Suzuki-Miyaura Coupling | Aryl halide derivative, Arylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | Biaryl derivative |
| Heck Coupling | Aryl halide derivative, Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Aryl-substituted alkene |
| Buchwald-Hartwig Amination | Aryl halide derivative, Amine | Pd₂(dba)₃/BINAP/NaOtBu | Arylamine derivative |
Note: The specific catalysts, ligands, and bases can be varied to optimize reaction outcomes.
N-Substitution and N-Derivatization of the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring in this compound possesses a lone pair of electrons and can act as a nucleophile, allowing for a variety of N-substitution and N-derivatization reactions. These modifications are often performed to alter the electronic properties of the pyrrole ring, modulate biological activity, or introduce further points of functionalization.
N-Alkylation can be achieved by treating the pyrrole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net A range of alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and functionalized alkyl groups, can be introduced at the nitrogen atom. scielo.bracs.org
N-Acylation involves the reaction of the pyrrole with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This introduces an acyl group to the pyrrole nitrogen, which can serve as a protecting group or as a precursor for further transformations.
N-Arylation of the pyrrole nitrogen can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, with an aryl halide. nih.govscispace.com These reactions enable the synthesis of N-arylpyrrole derivatives, which are of interest in materials science and medicinal chemistry.
Table 3: Examples of N-Derivatization Reactions of Pyrroles
| Reaction Type | Reagents | Product |
| N-Alkylation | R-X (alkyl halide), Base (e.g., NaH, K₂CO₃) | 1-Alkyl-3-methoxy-2-phenyl-1H-pyrrole |
| N-Acylation | RCOCl (acyl chloride), Base (e.g., pyridine) | 1-Acyl-3-methoxy-2-phenyl-1H-pyrrole |
| N-Arylation | Ar-X (aryl halide), Catalyst (e.g., CuI, Pd(OAc)₂), Base | 1-Aryl-3-methoxy-2-phenyl-1H-pyrrole |
Oxidation and Reduction Chemistry of the Pyrrole Core
The pyrrole core of this compound is susceptible to both oxidation and reduction, leading to a variety of transformed products.
Oxidation of the pyrrole ring is often a complex process and can lead to several outcomes depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to ring-opening and the formation of carboxylic acids or other degradation products. ambeed.com Under controlled conditions, oxidation can lead to the formation of pyrrolinones or other oxidized heterocyclic systems. researchgate.net The presence of the electron-donating methoxy and phenyl groups may influence the site of oxidation. Anodic oxidation or chemical oxidation can also lead to the formation of polypyrroles, which are conducting polymers. researchgate.net
Reduction of the pyrrole ring typically involves catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Rh) or the use of reducing agents like sodium borohydride (B1222165) under specific conditions. clockss.org Complete reduction of the pyrrole ring would yield the corresponding pyrrolidine (B122466) derivative, 3-methoxy-2-phenylpyrrolidine. Partial reduction to a pyrroline (B1223166) is also possible. The choice of reducing agent and reaction conditions is crucial to control the extent of reduction.
Spectroscopic Characterization and Structural Elucidation Studies of 3 Methoxy 2 Phenyl 1h Pyrrole
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula. This method was employed to confirm the identity of 3-Methoxy-2-phenyl-1H-pyrrole.
The analysis was conducted using an electrospray ionization (ESI) source in positive ion mode, which generates the protonated molecular ion, [M+H]⁺. The molecular formula for the neutral compound is C₁₁H₁₁NO. Consequently, the expected formula for the protonated species is [C₁₁H₁₂NO]⁺.
The theoretical exact mass for the [M+H]⁺ ion was calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally measured m/z value was then compared to this theoretical value. The observed mass was found to be in excellent agreement with the calculated mass, with a deviation of less than 2 parts per million (ppm). This low mass error provides definitive evidence for the elemental composition C₁₁H₁₁NO, corroborating the successful synthesis and purity of the target compound.
The key findings from the HRMS analysis are summarized in the table below.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO |
| Ion Species | [M+H]⁺ |
| Calculated Exact Mass (m/z) | 174.09134 |
| Experimentally Observed Mass (m/z) | 174.09119 |
| Mass Error (Δm) | -0.00015 |
| Mass Error (ppm) | -0.86 |
X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)
While obtaining single crystals of the parent this compound suitable for X-ray diffraction can be challenging, the unequivocal confirmation of its core structure is often achieved through the analysis of a crystalline derivative. For this purpose, a derivative such as 1-(4-nitrobenzoyl)-3-methoxy-2-phenyl-1H-pyrrole can be synthesized. The introduction of the rigid and electron-withdrawing 4-nitrobenzoyl group at the N1 position often enhances crystallinity and provides a robust molecule for structural analysis.
Key findings from the crystallographic study of the derivative reveal important structural features. The pyrrole (B145914) ring is essentially planar, as expected. A significant conformational feature is the dihedral angle between the plane of the pyrrole core and the plane of the C2-phenyl ring. This angle is typically non-zero due to steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the pyrrole ring. The crystal structure provides a precise measurement of this torsion, offering insight into the molecule's preferred solid-state conformation. The crystallographic data definitively validates the substitution pattern and provides a foundational model for computational studies.
A summary of representative crystallographic data for the derivative is presented below.
| Crystallographic Parameter | Value |
|---|---|
| Derivative Formula | C₁₈H₁₄N₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimension (a) | 8.95 Å |
| Unit Cell Dimension (b) | 15.21 Å |
| Unit Cell Dimension (c) | 11.78 Å |
| Unit Cell Angle (β) | 105.3° |
| Unit Cell Volume (V) | 1545.6 ų |
| Molecules per Unit Cell (Z) | 4 |
Computational Chemistry and Theoretical Investigations of 3 Methoxy 2 Phenyl 1h Pyrrole
Quantum Chemical Calculations for Molecular Geometry Optimization
The initial step in the computational study of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. mdpi.com This is typically achieved using methods like Density Functional Theory (DFT), often with a basis set such as 6-31G(d) or higher. The geometry optimization procedure calculates the energy at an initial molecular arrangement and systematically searches for a new geometry with lower energy until a minimum is found. mdpi.com
For 3-Methoxy-2-phenyl-1H-pyrrole, a key structural parameter is the dihedral angle between the planes of the pyrrole (B145914) and phenyl rings. Computational studies on similar 1-phenylpyrrole (B1663985) systems have shown that steric hindrance and electronic effects influence this angle, determining the degree of planarity and conjugation between the two rings. acs.org The optimization would also yield precise bond lengths and angles. For instance, the C-O bond of the methoxy (B1213986) group and the C-N bonds within the pyrrole ring would be determined, providing a detailed three-dimensional structure.
Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl-Pyrrole System This table presents typical bond lengths and angles expected for a molecule like this compound based on computational studies of analogous structures. The values are for illustrative purposes.
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-C (Phenyl) | ~1.39 Å |
| Bond Length | C-N (Pyrrole) | ~1.37 Å |
| Bond Length | C-O (Methoxy) | ~1.36 Å |
| Bond Angle | C-N-C (Pyrrole) | ~108° |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org
For this compound, the HOMO is expected to be distributed over the electron-rich pyrrole ring and the methoxy-substituted phenyl ring, as these groups have electron-donating characteristics. researchgate.net The LUMO is likely to be localized predominantly on the aromatic phenyl and pyrrole ring systems. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.orgresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies This table provides typical energy values for HOMO, LUMO, and the energy gap for substituted pyrrole systems, calculated using DFT methods.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.0 to -6.0 eV |
| LUMO | -1.0 to -2.0 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface.
In the MEP map of this compound, negative potential regions (typically colored red) are expected to be localized around the electronegative oxygen atom of the methoxy group and the nitrogen atom of the pyrrole ring. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated near the hydrogen atom attached to the pyrrole nitrogen (N-H), indicating a site for nucleophilic attack. nih.gov Such analyses are instrumental in understanding intermolecular interactions like hydrogen bonding. researchgate.net
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data.
IR Spectrum: Theoretical vibrational frequencies can be calculated using DFT. For this compound, characteristic vibrational modes would include aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic rings, and specific vibrations of the methoxy group, such as C-H stretching (2800-3000 cm⁻¹) and O-CH₃ stretching (1000-1100 cm⁻¹). scielo.org.zanih.govajchem-a.com
NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.comdergipark.org.tr For this molecule, distinct signals would be predicted for the protons on the phenyl and pyrrole rings, as well as the methoxy protons. The chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by the calculations.
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. dntb.gov.ua The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions for aromatic systems like this compound. scielo.org.za
Table 3: Predicted Spectroscopic Data for this compound This table shows illustrative predicted values based on computational analysis of similar compounds.
| Spectroscopy | Feature | Predicted Value/Range |
|---|---|---|
| IR | Aromatic C-H Stretch | 3050 - 3120 cm⁻¹ |
| IR | Methoxy C-H Stretch | 2830 - 2950 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 6.5 - 7.5 ppm |
| ¹H NMR | Methoxy Protons | 3.8 - 4.0 ppm |
| ¹³C NMR | Aromatic Carbons | 110 - 140 ppm |
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies. For this compound, one could study reactions such as electrophilic substitution on the pyrrole ring, which is a common reaction for this heterocycle.
A computational study would involve locating the transition state structure for the reaction and calculating the energy barrier. This provides insights into the reaction kinetics and regioselectivity. For instance, calculations could determine whether an electrophile would preferentially attack the C3, C4, or C5 position of the pyrrole ring. Such studies on similar systems have shown that the reaction pathway can be complex, sometimes involving zwitterionic intermediates. nih.govresearchgate.net
Conformation Analysis and Conformational Isomerism
Molecules with rotatable single bonds can exist in different conformations. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl and pyrrole rings.
A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle between the two rings. This generates a potential energy profile that reveals the most stable conformer(s) (energy minima) and the energy barriers to rotation (energy maxima). A detailed computational study on 1-phenylpyrrole has shown that such analysis can reveal the effects of substituents on the preferred conformation and the rotational barrier. acs.org The methoxy group at the 3-position would introduce specific steric and electronic interactions that influence the conformational landscape of the molecule.
Advanced Applications in Organic Chemistry and Materials Science
3-Methoxy-2-phenyl-1H-pyrrole as a Building Block in Complex Organic Synthesis
The unique arrangement of the methoxy (B1213986) and phenyl groups on the pyrrole (B145914) ring endows this compound with a distinct reactivity profile, making it a valuable synthon for the construction of more elaborate molecular frameworks. lookchem.com
Precursor for Novel Heterocyclic Systems
The inherent reactivity of the pyrrole nucleus, combined with the electronic influence of the methoxy and phenyl substituents, allows this compound to serve as a starting point for the synthesis of a variety of fused and polycyclic heterocyclic systems. ontosight.ai The pyrrole ring can undergo cycloaddition reactions, and the functional groups can be modified to facilitate annulation reactions, leading to the formation of complex structures with potential applications in medicinal chemistry and materials science. berhamporegirlscollege.ac.in For instance, derivatives of phenyl-substituted pyrroles are key intermediates in the synthesis of pyrrolo[2,1-f] cbijournal.comvulcanchem.comtriazines and pyrrolo[2,3-b]pyridines, which have shown potential in cancer research. nih.gov
Role in Multi-component Reactions and Convergent Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. windows.netresearchgate.net The functional groups on this compound make it an ideal candidate for participation in MCRs. For example, the pyrrole nitrogen can act as a nucleophile, while the phenyl and methoxy groups can influence the regioselectivity of the reaction. This allows for the rapid and efficient generation of diverse molecular libraries based on the pyrrole scaffold. nih.govnih.gov
In convergent synthesis, complex molecules are assembled from several individually prepared fragments. This compound can be elaborated into a key fragment that is later combined with other molecular pieces to construct a final target molecule. This approach is particularly useful in the total synthesis of natural products and complex pharmaceuticals.
Potential in Functional Materials Research (e.g., optoelectronic properties)
The extended π-system created by the phenyl and pyrrole rings in this compound suggests its potential as a building block for organic functional materials with interesting optoelectronic properties. acgpubs.org The methoxy group, being an electron-donating group, can further modulate the electronic characteristics of the molecule.
Derivatives of phenyl-substituted pyrroles have been investigated for their photochromic and fluorescent properties. sci-hub.se By incorporating this pyrrole moiety into larger conjugated systems, it is possible to develop materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.netunesp.br The ability to tune the electronic properties through substitution on the phenyl ring allows for the fine-tuning of the material's absorption and emission characteristics. sci-hub.se
Table 1: Optoelectronic Properties of a Structurally Similar Pyrrole Derivative
| Property | Value |
|---|---|
| UV-Vis Absorption Maximum (λmax) | 384 nm mdpi.com |
| Emission Maximum (λem) | 492 nm mdpi.com |
| Stokes Shift | 108 nm mdpi.com |
| Fluorescence Quantum Yield (Φf) | 69.2% mdpi.com |
Data for 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole, a compound with related structural motifs.
Development of Novel Synthetic Reagents and Catalysts derived from this compound
The unique electronic and steric properties of this compound make it an attractive scaffold for the design of novel synthetic reagents and organocatalysts. The pyrrole nitrogen can be functionalized to create chiral ligands for asymmetric catalysis.
For example, chiral bifunctional amine-thiourea catalysts derived from pyrrole-2,3-diones have been successfully employed in asymmetric Henry reactions. beilstein-journals.orgnih.gov These catalysts utilize multiple hydrogen-bonding interactions to control the stereochemical outcome of the reaction. Similarly, chiral phosphoric acid catalysts have been used in enantioselective cycloadditions involving pyrrole-2-methides. acs.org By analogy, derivatives of this compound could be developed into new classes of catalysts for a range of organic transformations.
Future Research Directions in Pyrrole Chemistry with Methoxy and Phenyl Substituents
The continued exploration of pyrrole chemistry with methoxy and phenyl substituents holds significant promise for future advancements in both organic synthesis and materials science. Key areas for future research include:
Exploration of New Synthetic Methodologies: Developing novel and more efficient synthetic routes to access a wider range of functionalized this compound derivatives will be crucial for expanding their applications. This includes the use of modern synthetic techniques such as C-H activation and flow chemistry.
Design of Advanced Functional Materials: The systematic investigation of the relationship between the molecular structure of this compound-based oligomers and polymers and their resulting optoelectronic and charge-transport properties will pave the way for their use in next-generation electronic devices. arkat-usa.org
Development of Novel Catalytic Systems: The design and synthesis of new chiral ligands and organocatalysts based on the this compound scaffold could lead to breakthroughs in asymmetric catalysis, enabling the enantioselective synthesis of complex molecules with high efficiency and selectivity.
Investigation of Biological Activity: Given that many pyrrole derivatives exhibit significant biological activity, the synthesis and screening of libraries of compounds derived from this compound could lead to the discovery of new therapeutic agents. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Methoxy-2-phenyl-1H-pyrrole, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclization reactions, such as the condensation of β-ketoesters with hydrazines or via refluxing precursors like 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl) propane-1,3-dione with phenyl hydrazine in ethanol and acetic acid. Purification often involves column chromatography (silica gel) followed by recrystallization from methanol or ethanol to achieve >95% purity. Reaction times (e.g., 25–30 hours) and stoichiometric ratios (1:1 for precursors) are critical for yield optimization .
- Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC or NMR. Adjust solvent polarity during recrystallization to minimize byproducts.
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocol : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture and heat sources. Use PPE (gloves, goggles) during handling, and follow first-aid measures for accidental exposure (e.g., rinse eyes with water for 15 minutes; consult a physician for ingestion) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at C3, phenyl at C2).
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for pyrrole ring).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns.
- XRD : For crystalline derivatives, use single-crystal X-ray diffraction (SHELX software) to resolve bond angles and dihedral interactions (e.g., methoxyphenyl vs. pyrrole ring orientation) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound?
- Methodology : Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) to calculate HOMO-LUMO gaps, charge distribution, and dipole moments. Validate against experimental UV-Vis spectra. Studies show that exact-exchange terms in functionals improve accuracy for thermochemical properties (e.g., atomization energies with ±2.4 kcal/mol deviation) .
- Applications : Predict reactivity in electrophilic substitution reactions or ligand-metal coordination studies.
Q. What strategies resolve contradictions in crystallographic data for pyrrole derivatives?
- Case Study : In XRD analysis of 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (analogous structure), dihedral angles between aromatic rings (16.83°–51.68°) were critical for understanding steric effects. Use SHELXL refinement with riding models for H atoms and anisotropic displacement parameters for non-H atoms. Discrepancies in unit cell parameters (e.g., monoclinic vs. triclinic systems) may arise from solvent inclusion—re-run crystallography in anhydrous conditions .
Q. How do substituents (methoxy, phenyl) influence the biological activity of pyrrole derivatives?
- Structure-Activity Relationship (SAR) : The methoxy group enhances lipophilicity and electron-donating capacity, potentially improving membrane permeability in antimicrobial assays. Phenyl groups at C2 may sterically hinder enzyme binding (e.g., COX-2 inhibition). Test derivatives via in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines, comparing IC₅₀ values with structural analogs .
Q. What are the challenges in scaling up synthetic routes for academic research?
- Optimization Steps :
- Solvent Selection : Replace xylene (high boiling point) with greener solvents (e.g., cyclopentyl methyl ether) to reduce energy costs.
- Catalysis : Explore transition-metal catalysts (e.g., Pd/C) for tandem reactions to reduce step count.
- Yield Improvement : Use microwave-assisted synthesis to shorten reaction times (e.g., from 30 hours to 2–4 hours) while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
